

SC-58272: Application Notes and Protocols for Laboratory Settings

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-58272 is a potent and highly selective inhibitor of Candida albicans N-myristoyltransferase (Nmt).[1] N-myristoylation is a critical lipid modification of a variety of cellular proteins in eukaryotic organisms, including fungi. This process involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of substrate proteins. This modification is essential for the proper function and localization of these proteins, which are involved in various cellular processes, including signal transduction and vesicular trafficking. In Candida albicans, Nmt is essential for viability, making it an attractive target for the development of novel antifungal agents. SC-58272 exhibits high selectivity for the fungal Nmt over its human counterpart, highlighting its potential as a therapeutic lead.

Chemical Properties

A summary of the key chemical properties of **SC-58272** is provided in the table below.



Property	Value	
Molecular Formula	C33H52N6O	
Molecular Weight	596.80 g/mol	
CAS Number	164931-25-3	
Appearance	Solid powder	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	

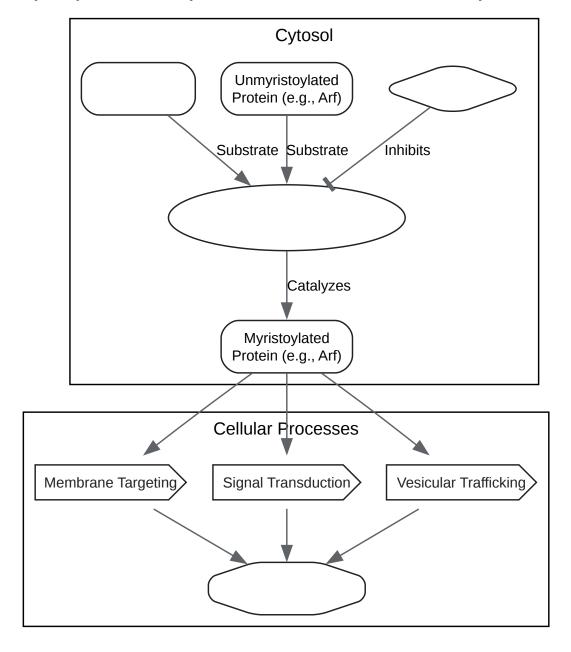
Mechanism of Action

SC-58272 exerts its antifungal activity by specifically inhibiting the enzymatic activity of N-myristoyltransferase (Nmt) in Candida albicans. Nmt catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins. One of the key substrates of Nmt in Candida albicans is the ADP-ribosylation factor (Arf), a protein involved in vesicular transport. The N-myristoylation of Arf is crucial for its association with membranes and its biological function.[2][3][4] By inhibiting Nmt, SC-58272 prevents the myristoylation of Arf and other essential proteins, leading to their dysfunction and ultimately resulting in the inhibition of fungal growth.

Below is a diagram illustrating the N-myristoylation pathway in Candida albicans and the point of inhibition by **SC-58272**.



N-Myristoylation Pathway in Candida albicans and Inhibition by SC-58272



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Figure 1: N-myristoylation pathway and **SC-58272** inhibition.



Quantitative Data

SC-58272 is a potent inhibitor of Candida albicans Nmt. The following table summarizes the available quantitative data for its inhibitory activity.

Organism/Enzyme	Assay Type	IC50	Reference
Candida albicans (strain B311) Nmt	In vitro enzymatic assay	56 nM	[1]
Human Nmt	In vitro enzymatic assay	14100 nM	[1]

Experimental Protocols Preparation of SC-58272 Stock Solution

Materials:

- SC-58272 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Protocol:

- Determine the desired stock concentration. A common starting stock concentration for in vitro assays is 10 mM.
- Calculate the required amount of SC-58272 and DMSO.
 - To prepare a 10 mM stock solution, dissolve 5.97 mg of SC-58272 (MW = 596.80 g/mol)
 in 1 mL of DMSO. Adjust the amounts as needed for your experimental requirements.



- Dissolve the compound.
 - Aseptically weigh the required amount of SC-58272 powder and transfer it to a sterile vial.
 - Add the calculated volume of DMSO to the vial.
 - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Aliquot and store.
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C for long-term storage.

Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically \leq 0.5%) to avoid solvent toxicity.[5]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[6][7]

Materials:

- Candida albicans strain (e.g., ATCC 90028)
- Sabouraud Dextrose Agar (SDA) plates
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well flat-bottom microtiter plates
- **SC-58272** stock solution (e.g., 10 mM in DMSO)
- Positive control antifungal (e.g., fluconazole)



- Spectrophotometer or microplate reader (530 nm or 600 nm)
- Sterile saline or phosphate-buffered saline (PBS)

Protocol:

- Inoculum Preparation:
 - Streak the C. albicans strain on an SDA plate and incubate at 35°C for 24-48 hours.
 - Select a few well-isolated colonies and suspend them in sterile saline.
 - \circ Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
 - \circ Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum density of 1-5 x 10³ CFU/mL.

Drug Dilution:

- Prepare a series of two-fold serial dilutions of SC-58272 in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from a high concentration (e.g., 64 μg/mL) down to a low concentration (e.g., 0.06 μg/mL).
- Add 100 μL of each drug dilution to the appropriate wells.
- Include a positive control (e.g., fluconazole) and a drug-free growth control (containing only RPMI-1640 and the inoculum).
- Also, include a sterility control well (containing only RPMI-1640).

Inoculation:

- \circ Add 100 μ L of the prepared C. albicans inoculum to each well (except the sterility control). The final volume in each well will be 200 μ L.
- Incubation:



- Cover the plate and incubate at 35°C for 24-48 hours.
- Reading the Results:
 - The Minimum Inhibitory Concentration (MIC) is the lowest concentration of SC-58272 that
 causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to
 the drug-free growth control.
 - The turbidity can be assessed visually or by measuring the optical density (OD) at 530 nm or 600 nm using a microplate reader.

In Vitro N-Myristoyltransferase (Nmt) Enzymatic Assay

This protocol describes a non-radioactive, fluorescence-based assay to measure Nmt activity and its inhibition by SC-58272.[8][9]

Materials:

- Recombinant Candida albicans Nmt enzyme
- Myristoyl-CoA (substrate)
- Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the Arf protein sequence)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 5 mM MgCl₂)
- SC-58272 stock solution
- Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin CPM)
- 96-well black microtiter plates
- Fluorescence plate reader

Protocol:

Prepare Reagents:



- Dilute the recombinant Nmt enzyme in assay buffer to the desired working concentration.
- Prepare solutions of myristoyl-CoA and the peptide substrate in assay buffer.
- Prepare serial dilutions of SC-58272 in assay buffer containing a low percentage of DMSO.

Assay Setup:

- In a 96-well black plate, add the following to each well:
 - Assay buffer
 - SC-58272 dilution or vehicle control (DMSO)
 - Recombinant Nmt enzyme
- Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

· Initiate the Reaction:

 Start the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate to each well.

Incubation:

 Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

Detection:

- Stop the reaction and detect the amount of Coenzyme A (CoA) produced, which is a byproduct of the N-myristoylation reaction.
- Add the CPM fluorescent probe to each well. CPM reacts with the free thiol group of CoA to produce a fluorescent adduct.
- Incubate for a short period to allow the reaction to complete.



 Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 390 nm and emission at 465 nm).

• Data Analysis:

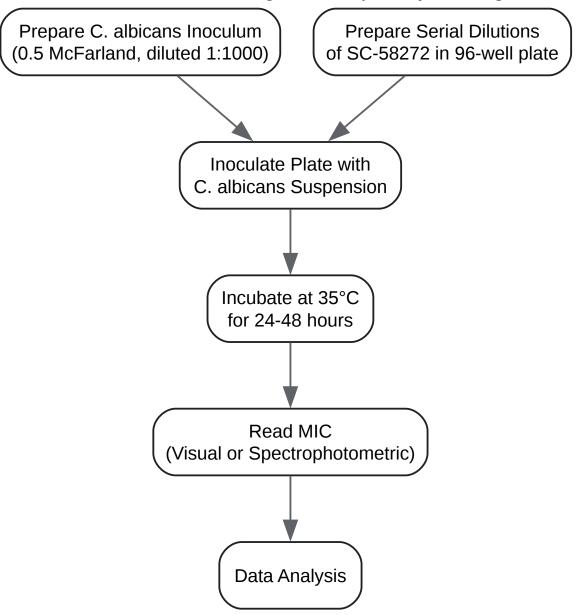
- The fluorescence signal is proportional to the amount of CoA produced and thus to the Nmt activity.
- Calculate the percent inhibition for each concentration of SC-58272 relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflows

Below are diagrams illustrating the workflows for the described experimental protocols.



Workflow for Antifungal Susceptibility Testing

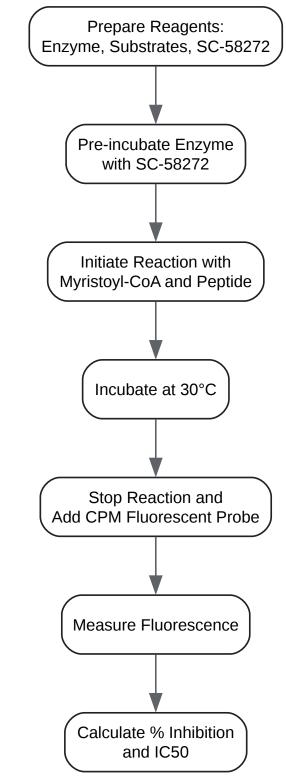


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Figure 2: Antifungal susceptibility testing workflow.



Workflow for In Vitro Nmt Enzymatic Assay



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Figure 3: Nmt enzymatic assay workflow.



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